4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline
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Description
The compound “4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been studied for their diverse biological effects, notably their impact on the central nervous system .
Synthesis Analysis
Phenylpiperazine derivatives have been synthesized for various studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study synthesized benzimidazole derivatives conventionally, where the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives has been analyzed using various methods such as 3D quantitative structure–activity relationship (3D QSAR) investigations . The presence of the carbonyl group (C O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .Chemical Reactions Analysis
Phenylpiperazine derivatives have shown various chemical reactions. For example, they have displayed moderate acetylcholinesterase inhibitory activities in vitro . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives can vary. For example, one study reported a yield of 57%; m.p: 162–165 °C; IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Mechanism of Action
Target of Action
The primary target of 4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This increase can enhance cognitive functions, as acetylcholine plays a significant role in learning and memory . The compound also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Result of Action
The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Properties
IUPAC Name |
4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-22(2)18-10-8-17(9-11-18)20(16-21)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-11,20H,12-16,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVNXQMCUULQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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